molecular formula C5H8ClF3N2O B8770877 1-(2-Chloroethyl)-3-(2,2,2-trifluoroethyl)urea CAS No. 13908-00-4

1-(2-Chloroethyl)-3-(2,2,2-trifluoroethyl)urea

Cat. No. B8770877
M. Wt: 204.58 g/mol
InChI Key: BXZXTELFZRVLKU-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A solution of 2,2,2-trifluoroethanamine (0.469 g, 4.74 mmol) and chloroethylisocyanate (0.50 g, 4.74 mmol) in THF (10 mL) was stirred at RT for 2 h, then concentrated to dryness. The residue was treated with DCM, concentrated to dryness and dried to afford 1-(2-chloroethyl)-3-(2,2,2-trifluoroethyl)urea (910 mg, 94%). 1H NMR (400 MHz, DMSO-d6): δ 6.67 (t, J=6.5 Hz, 1 H), 6.41 (m, 1 H), 3.80 (m, 2 H), 3.57 (t, J=6.2 Hz, 2 H), 3.32 (m, 2 H); MS (ESI) m/z: 205.0 (M+H+).
Quantity
0.469 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][NH2:4].[Cl:7][CH2:8][CH2:9][N:10]=[C:11]=[O:12]>C1COCC1>[Cl:7][CH2:8][CH2:9][NH:10][C:11]([NH:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[O:12]

Inputs

Step One
Name
Quantity
0.469 g
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
0.5 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(=O)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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